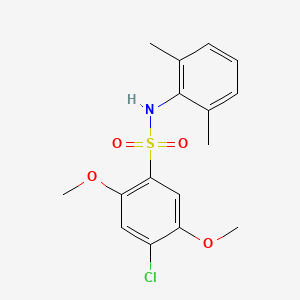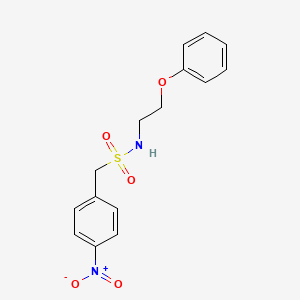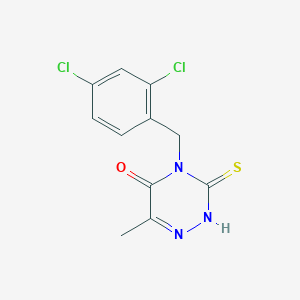![molecular formula C22H24N4OS B11070974 (3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11070974.png)
(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound with a unique structure that combines elements of thieno, naphthyridine, and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with 3,4-dihydro-2(1H)-isoquinolinylmethanone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its potential as a ligand .
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(4-METHYLPHENYL)METHANONE
- (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(4-FLUOROPHENYL)METHANONE .
Uniqueness
The uniqueness of (3-AMINO-6-ETHYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE lies in its specific combination of functional groups and structural elements. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H24N4OS |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(3-amino-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C22H24N4OS/c1-2-25-9-8-18-16(12-25)11-17-19(23)20(28-21(17)24-18)22(27)26-10-7-14-5-3-4-6-15(14)13-26/h3-6,11H,2,7-10,12-13,23H2,1H3 |
InChI Key |
WUCKZOSKFXRLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N4CCC5=CC=CC=C5C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-1,1-dichloro-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11070895.png)
![N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide](/img/structure/B11070901.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide](/img/structure/B11070913.png)
![Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-](/img/structure/B11070921.png)

![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B11070941.png)
![2-Amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11070945.png)


![1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11070955.png)

![N-cyclohexyl-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11070964.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole](/img/structure/B11070969.png)
![2-[(4E)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11070982.png)
